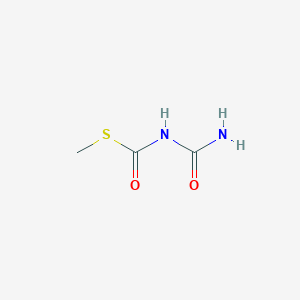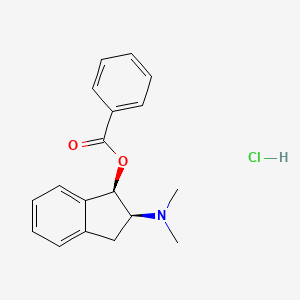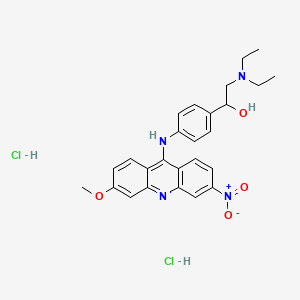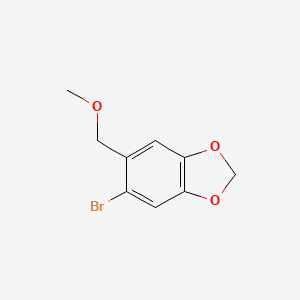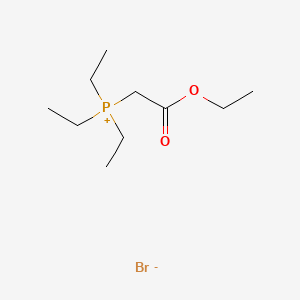
Carbethoxymethyltriethylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbethoxymethyltriethylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium center bonded to three ethyl groups and a carbethoxymethyl group, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbethoxymethyltriethylphosphonium bromide can be synthesized through the reaction of triethylphosphine with ethyl bromoacetate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+BrCH2COOEt→[P(C2H5)3CH2COOEt]+Br−
The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbethoxymethyltriethylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Various substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Triethylphosphine and related derivatives.
Aplicaciones Científicas De Investigación
Carbethoxymethyltriethylphosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Investigated for its potential in modifying biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
Mecanismo De Acción
The mechanism by which carbethoxymethyltriethylphosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The carbethoxymethyl group provides additional reactivity, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Triethylphosphine: Lacks the carbethoxymethyl group, making it less reactive in certain contexts.
Tetraethylphosphonium Bromide: Contains an additional ethyl group, altering its reactivity and solubility.
Carbethoxymethyltriphenylphosphonium Bromide: Contains phenyl groups instead of ethyl groups, significantly changing its chemical properties.
Uniqueness
Carbethoxymethyltriethylphosphonium bromide is unique due to the presence of the carbethoxymethyl group, which imparts additional reactivity and versatility compared to other phosphonium salts. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
Propiedades
Número CAS |
32348-62-2 |
|---|---|
Fórmula molecular |
C10H22BrO2P |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl)-triethylphosphanium;bromide |
InChI |
InChI=1S/C10H22O2P.BrH/c1-5-12-10(11)9-13(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YPQPKUFWYHKVQC-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[P+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


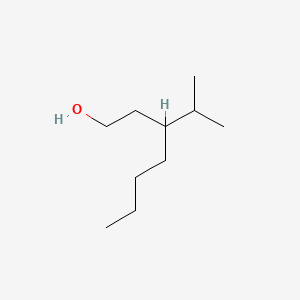
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

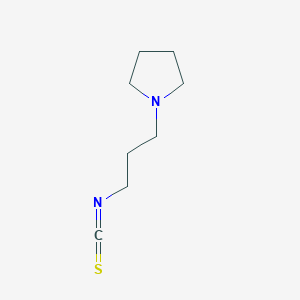
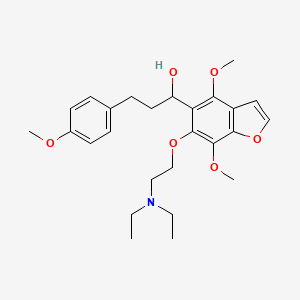
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
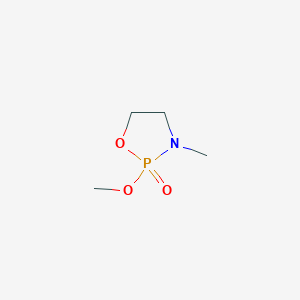
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
